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molecular formula C15H23N3O2 B1290144 Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate CAS No. 206879-72-3

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

Cat. No. B1290144
M. Wt: 277.36 g/mol
InChI Key: GCSOXUVISUKQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642270B2

Procedure details

Using the procedure outlined in Example 37 (A), the title compound was prepared from 1-fluoro-3-nitrobenzene (Ig, 7 mmol) and 1-Boc-piperazine (1.9 g, 10 mmol) 1H NMR (400 MHz, CDCl3) δ (ppm): 7.03 (t, J=8.0 Hz, 1H), 6.34 (d, J=8.2 Hz, 1H), 6.23 (m, 2H), 3.62 (br, 2H), 3.53 (m, 4H), 3.07 (m, 2H), 1.47 (s, 9H).
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 37 ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[CH:3]=1.[C:11]([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12]>>[C:14]([O:13][C:11]([N:18]1[CH2:23][CH2:22][N:21]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[CH:3]=2)[CH2:20][CH2:19]1)=[O:12])([CH3:17])([CH3:15])[CH3:16]

Inputs

Step One
Name
Quantity
7 mmol
Type
reactant
Smiles
FC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
1.9 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Step Two
Name
Example 37 ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC(=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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